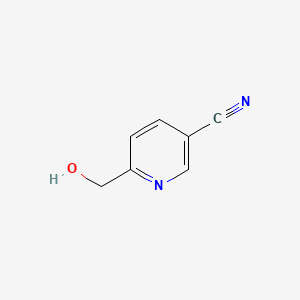

6-(Hydroxymethyl)nicotinonitrile

Description

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCJWYXQNALNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699610 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31795-61-6 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(hydroxymethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-(hydroxymethyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step methodology for the synthesis of 6-(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway commences with the commercially available starting material, 6-methylnicotinonitrile.

Synthetic Pathway Overview

The synthesis proceeds via a two-step sequence:

-

Bromination: Radical bromination of the methyl group of 6-methylnicotinonitrile to yield 6-(bromomethyl)nicotinonitrile.

-

Hydrolysis: Subsequent hydrolysis of the benzylic bromide intermediate to afford the target compound, this compound.

A schematic of this synthetic route is presented below.

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Compound | Starting Material (SM) / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Appearance |

| 6-methylnicotinonitrile | Starting Material | C₇H₆N₂ | 118.14 | - | >98 | Off-white solid |

| 6-(bromomethyl)nicotinonitrile | Intermediate | C₇H₅BrN₂ | 197.03 | 75-85 | >95 | Light yellow solid |

| This compound | Final Product | C₇H₆N₂O | 134.14 | 80-90 | >98 | White solid |

Spectroscopic Data:

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| 6-methylnicotinonitrile | 8.75 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.0, 2.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 2.65 (s, 3H) | 162.0, 151.5, 138.0, 128.5, 118.0, 110.0, 24.5 |

| 6-(bromomethyl)nicotinonitrile | 8.85 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 4.60 (s, 2H) | 158.0, 152.0, 139.0, 129.0, 117.5, 111.0, 32.0 |

| This compound | 8.80 (d, J=2.0 Hz, 1H), 7.90 (dd, J=8.0, 2.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 4.80 (s, 2H), 2.50 (br s, 1H, OH) | 161.0, 151.8, 138.5, 121.0, 117.8, 110.5, 64.0 |

Experimental Protocols

A generalized workflow for the synthesis is depicted below.

Caption: General experimental workflow for the synthesis.

Step 1: Synthesis of 6-(bromomethyl)nicotinonitrile

Materials:

-

6-methylnicotinonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylnicotinonitrile (1.0 eq) and carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(bromomethyl)nicotinonitrile as a light yellow solid.

Step 2: Synthesis of this compound

Materials:

-

6-(bromomethyl)nicotinonitrile (1.0 eq)

-

Sodium carbonate (Na₂CO₃) (1.5 eq)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-(bromomethyl)nicotinonitrile (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

-

Add sodium carbonate (1.5 eq) to the solution.

-

Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

After cooling to room temperature, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The provided reaction conditions and yields are typical and may require optimization for specific experimental setups.

An In-depth Technical Guide to the Physicochemical Properties of 6-(hydroxymethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(hydroxymethyl)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry due to its potential applications in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, including available experimental and computed data. Detailed protocols for its synthesis and characterization are presented, alongside general methodologies for determining key physicochemical parameters. Furthermore, this guide explores the biological context of nicotinonitrile derivatives, with a focus on their role as tyrosine kinase inhibitors, and includes a visualization of the associated signaling pathway.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that while several computed values are available, experimentally determined data for some properties, such as melting point, aqueous solubility, and pKa, are not readily found in the cited literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-(hydroxymethyl)pyridine-3-carbonitrile | N/A |

| CAS Number | 31795-61-6 | [1][2] |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | N/A |

| Boiling Point | 303.1 ± 32.0 °C (Predicted) | N/A |

| Melting Point | Not explicitly reported | N/A |

| Aqueous Solubility | Not explicitly reported | N/A |

| pKa | 13.06 ± 0.10 (Predicted) | N/A |

| LogP (Computed) | -0.3 | N/A |

| Topological Polar Surface Area (TPSA) | 56.9 Ų | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 3 | N/A |

| Rotatable Bonds | 1 | N/A |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 6-((acetyloxy)methyl)nicotinonitrile is described below, based on a patented procedure[1].

Materials:

-

6-((acetyloxy)methyl)nicotinonitrile

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 6-((acetyloxy)methyl)nicotinonitrile (1.00 eq) in tetrahydrofuran.

-

In a separate flask, dissolve lithium hydroxide (2.00 eq) in water.

-

Add the aqueous lithium hydroxide solution to the tetrahydrofuran solution containing the starting material.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction, dilute the mixture with water and ethyl acetate.

-

Separate the organic layer and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under vacuum to yield the crude product. The resulting residue of this compound can be used in subsequent reactions without further purification[1].

Characterization Methods

The characterization of the synthesized this compound can be performed using standard analytical techniques[1].

-

High-Performance Liquid Chromatography (HPLC): Analysis can be performed to determine the purity of the compound. A reported retention time is 1.17 minutes, though the specific method details are not fully disclosed[1].

-

Mass Spectrometry (MS): Direct Chemical Ionization (DCI) mass spectrometry can be used for molecular weight confirmation. A reported mass-to-charge ratio (m/z) is 152 ([M+NH₄]⁺)[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool for structural elucidation. The following proton NMR data has been reported for this compound in DMSO-d₆ at 300 MHz:

-

δ 4.63 (d, 2H)

-

δ 5.64 (t, 1H)

-

δ 7.65 (d, 1H)

-

δ 8.29 (dd, 1H)

-

δ 8.92 (d, 1H) ppm[1].

-

General Protocol for Melting Point Determination

While a specific melting point for this compound is not available, the following general protocol can be used for its determination[3][4].

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Sample of this compound

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

General Protocol for Aqueous Solubility Determination

The aqueous solubility of this compound can be determined using the shake-flask method[5][6][7][8].

Materials:

-

This compound

-

Distilled water or buffer of desired pH

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the compound to a known volume of water or buffer in a vial.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

General Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration[9][10][11][12][13].

Apparatus and Reagents:

-

pH meter with a combination pH electrode

-

Burette

-

Stirrer

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound in a suitable solvent (e.g., water or a co-solvent system)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of this compound in a known volume of solvent.

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, known volumes of the standardized acid or base.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the pH at half-equivalence.

Biological Activity and Signaling Pathways

Nicotinonitrile derivatives have been investigated for various biological activities, including their potential as anticancer agents. Several studies have shown that these compounds can exert their effects through the inhibition of protein tyrosine kinases (TKs) and the induction of apoptosis[14][15].

Tyrosine Kinase Inhibition

Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Nicotinonitrile-based compounds have been identified as potent inhibitors of various tyrosine kinases, including epidermal growth factor receptor (EGFR) and others[14]. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival[16][17].

Induction of Apoptosis

The inhibition of tyrosine kinase signaling by nicotinonitrile derivatives can lead to the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancer cells. The apoptotic pathway can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with nicotinonitrile derivatives can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to cell death[14][15].

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for the inhibition of a receptor tyrosine kinase (RTK) by a nicotinonitrile derivative, leading to the induction of apoptosis.

Caption: Inhibition of RTK signaling by a nicotinonitrile derivative.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

- 1. This compound | 31795-61-6 [amp.chemicalbook.com]

- 2. This compound | 31795-61-6 [amp.chemicalbook.com]

- 3. Melting Point Determination – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. scielo.br [scielo.br]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nicotine induces resistance to epidermal growth factor receptor tyrosine kinase inhibitor by α1 nicotinic acetylcholine receptor-mediated activation in PC9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Hydroxymethyl)nicotinonitrile: A Technical Guide for Researchers

CAS Number: 31795-61-6

This technical guide provides a comprehensive overview of 6-(hydroxymethyl)nicotinonitrile, a pyridine derivative of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as (5-Cyano-pyridin-2-yl)methanol, is a solid, off-white to light yellow compound.[1] While experimentally determined values for some physical properties are not widely published, predicted data provides valuable insights.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| CAS Number | 31795-61-6 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Predicted Boiling Point | 303.1 ± 32.0 °C | [1] |

| Predicted Density | 1.25 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 13.06 ± 0.10 | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis and Characterization

The synthesis of nicotinonitrile derivatives can be achieved through various established organic chemistry methodologies. A general approach involves the ammoxidation of a corresponding methyl-substituted pyridine. For instance, nicotinonitrile can be produced from 3-methylpyridine.

Characterization of the synthesized this compound would involve a suite of spectroscopic methods to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton.

-

¹³C NMR would display distinct peaks for each of the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 134.

Experimental Protocols

General Synthesis of Nicotinonitrile Derivatives

A general method for the synthesis of nicotinonitrile involves the dehydration of the corresponding nicotinamide. This can be achieved by heating the amide with a dehydrating agent such as phosphorus pentoxide.

Materials:

-

Nicotinamide derivative

-

Phosphorus pentoxide

-

Anhydrous ether or other suitable solvent

Procedure:

-

In a dry round-bottom flask, thoroughly mix the nicotinamide derivative with phosphorus pentoxide.

-

Heat the mixture gently under reduced pressure.

-

The nicotinonitrile product will distill and can be collected in a cooled receiver.

-

The collected product can be further purified by recrystallization or distillation.

Note: This is a general procedure and would require optimization for the specific synthesis of this compound, potentially with protection of the hydroxyl group.

Applications in Drug Discovery and Development

Nicotinonitrile and its derivatives represent a significant scaffold in medicinal chemistry, with several compounds incorporating this moiety having reached the market as approved drugs.[2] These derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and modulators of signaling pathways.

While specific studies on the biological activity of this compound are limited, the presence of the hydroxymethyl group offers a potential site for further chemical modification to explore structure-activity relationships (SAR). This functional group could be derivatized to create esters, ethers, or other functionalities, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

The nitrile group itself is a key pharmacophore in many drugs, often acting as a bioisostere for other functional groups and participating in hydrogen bonding interactions with biological targets.

Potential as Enzyme Inhibitors

Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes. The core structure can be tailored to fit the active site of specific enzymes, and the substituents on the pyridine ring play a crucial role in determining the inhibitory potency and selectivity.

Role in Signaling Pathways

The modulation of cellular signaling pathways is a cornerstone of modern drug discovery. Pyridine-based molecules are known to interact with various kinases and other signaling proteins. While the specific pathways modulated by this compound are yet to be elucidated, its structural similarity to other biologically active nicotinonitriles suggests potential involvement in pathways relevant to cancer, inflammation, or neurological disorders.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is still emerging, its structural features suggest it could serve as a valuable building block for the synthesis of novel bioactive compounds. Further research is warranted to fully characterize its physical and chemical properties, develop optimized synthetic protocols, and investigate its biological activities and potential therapeutic applications.

References

Spectral Data Analysis of 6-(Hydroxymethyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-(hydroxymethyl)nicotinonitrile. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein serve as a robust framework for the analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.70 | s | 1H | - | H-2 |

| ~7.90 | d | 1H | ~8.0 | H-4 |

| ~7.50 | d | 1H | ~8.0 | H-5 |

| ~4.80 | s | 2H | - | -CH₂- |

| ~2.50 | br s | 1H | - | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C-6 |

| ~152.0 | C-2 |

| ~139.0 | C-4 |

| ~121.0 | C-5 |

| ~117.0 | -CN |

| ~108.0 | C-3 |

| ~63.0 | -CH₂- |

Table 3: Predicted IR Absorption Data

| Frequency (ν) cm⁻¹ | Intensity | Functional Group | Vibrational Mode |

| ~3400 | Broad | O-H | Stretching |

| ~3100-3000 | Medium | Ar C-H | Stretching |

| ~2230 | Medium-Sharp | C≡N | Stretching |

| ~1600, ~1480 | Medium-Weak | C=C, C=N | Ring Stretching |

| ~1450 | Medium | -CH₂- | Scissoring |

| ~1050 | Strong | C-O | Stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 134 | High | [M]⁺ (Molecular Ion) |

| 133 | Moderate | [M-H]⁺ |

| 116 | Low | [M-H₂O]⁺ |

| 105 | High | [M-CHO]⁺ or [M-H-CO]⁺ |

| 104 | Moderate | [M-CH₂O]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is utilized to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Experimental Workflow for Spectral Analysis

Caption: General workflow for the spectral analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

The Solubility Profile of 6-(Hydroxymethyl)nicotinonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(hydroxymethyl)nicotinonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvent systems and providing standardized protocols for experimental solubility determination.

Introduction

This compound is a pyridine derivative of significant interest in medicinal chemistry. Its molecular structure, featuring both a polar hydroxymethyl group and a nitrile group, suggests a nuanced solubility profile that is critical for its use in synthesis, formulation, and biological screening. Understanding its solubility is paramount for efficient reaction kinetics, purification, and the development of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties provide a theoretical basis for its expected solubility behavior.

| Property | Value | Source |

| IUPAC Name | 6-(hydroxymethyl)pyridine-3-carbonitrile | [1] |

| CAS Number | 31795-61-6 | [2][3] |

| Molecular Formula | C₇H₆N₂O | [2] |

| Molecular Weight | 134.14 g/mol | |

| LogP | -0.07 | [2] |

| Topological Polar Surface Area | 56.9 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 3 | [2] |

The negative LogP value suggests that this compound is a relatively polar molecule, indicating a preference for polar solvents over nonpolar ones. The presence of hydrogen bond donors and acceptors further supports its potential for solubility in protic solvents.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative solubility profile can be predicted based on its structure and the principle of "like dissolves like."

-

High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, due to the ability to form hydrogen bonds. Polar aprotic solvents like DMSO and DMF are also likely to be effective solvents.

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone and acetonitrile.

-

Low to Insoluble: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF, ethyl acetate, toluene, hexane) of high purity (HPLC grade recommended)

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation for quantification.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

For volatile solvents, the solvent can be evaporated, and the mass of the dissolved solid can be determined gravimetrically.

-

Alternatively, and more commonly, the filtered solution is accurately diluted with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. The concentration of this compound is then determined using a suitable analytical technique, such as HPLC-UV.

-

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L). The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Theoretical and Computational Studies of 6-(Hydroxymethyl)nicotinonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of a specific derivative, 6-(hydroxymethyl)nicotinonitrile. The document outlines a systematic approach to characterizing its molecular structure, electronic properties, and spectroscopic features through computational chemistry. Furthermore, it presents a compilation of relevant experimental protocols for its synthesis and characterization, drawing from established methods for analogous compounds. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the nicotinonitrile scaffold.

Introduction

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized for a wide array of biological activities, including antibacterial, antitumor, anticancer, and antiviral properties.[1] The functionalization of the pyridine ring allows for the fine-tuning of these properties, making them attractive candidates for drug discovery programs.[1] The subject of this guide, this compound, incorporates a hydroxymethyl group, which can significantly influence its solubility, hydrogen bonding capacity, and metabolic stability, making it a molecule of interest for further investigation.

Theoretical and computational chemistry offer powerful tools to elucidate the structure-property relationships of such molecules at an atomic level, providing insights that can guide experimental efforts.[3] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding reactivity and intermolecular interactions.[1] This guide will detail the application of these computational techniques to this compound and provide a framework for its experimental validation.

Theoretical and Computational Framework

A thorough computational analysis of this compound provides foundational knowledge of its intrinsic properties. The following sections outline a standard computational workflow.

Molecular Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using DFT methods.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-CN | ~1.45 Å |

| C-OH | ~1.43 Å | |

| Pyridine C-C (avg) | ~1.39 Å | |

| Pyridine C-N (avg) | ~1.34 Å | |

| Bond Angle | C-C-CN | ~178° |

| C-C-O | ~110° | |

| Dihedral Angle | C-C-O-H | Variable (dependent on conformer) |

Note: The values presented are typical and would be precisely determined through calculation.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. These predicted spectra can be directly compared with experimental data for structural validation.[4]

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C≡N) | ~2230 | Nitrile stretch |

| ν(O-H) | ~3600 | Hydroxyl stretch |

| ν(C-O) | ~1050 | Alcohol C-O stretch |

| Aromatic C-H stretch | ~3100-3000 | Pyridine ring C-H stretches |

| Ring breathing | ~1000 | Pyridine ring vibration |

Note: Calculated frequencies are often scaled to better match experimental values.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[1]

Table 3: Frontier Molecular Orbital Properties

| Property | Predicted Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap (ΔE) |

Note: These values are typically reported in electron volts (eV).

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions and reaction mechanisms.[1]

Experimental Protocols

The synthesis and characterization of this compound are essential for validating the computational predictions and for further biological and material science studies.

Synthesis

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of nicotinonitrile derivatives.[5][6] A common approach involves the multi-component reaction of a suitable enone with malononitrile in the presence of a base.

Experimental Workflow: Synthesis of Nicotinonitrile Derivatives

Caption: General workflow for the synthesis of nicotinonitrile derivatives.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) and hydroxyl (-OH) stretches.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecular structure.[5]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[7]

Potential Applications in Drug Development

The structural features of this compound suggest several potential applications in drug development.

Signaling Pathway: Potential Drug Target Interaction

Caption: Hypothetical signaling pathway modulation by this compound.

The presence of the nitrile and hydroxymethyl groups allows for various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for binding to biological targets. Molecular docking studies, a computational technique to predict the binding mode of a ligand to a receptor, would be a valuable next step in exploring its therapeutic potential.[3]

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By combining computational predictions with experimental synthesis and characterization, a thorough understanding of its molecular properties can be achieved. This knowledge is invaluable for guiding the rational design of novel nicotinonitrile derivatives with tailored biological activities for applications in drug discovery and development. The methodologies presented here provide a solid foundation for researchers to explore the potential of this and related heterocyclic compounds.

References

- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- [webbook.nist.gov]

The Genesis of a Key Building Block: Discovery and Synthetic Evolution of 6-(Hydroxymethyl)nicotinonitrile

For Immediate Release

A comprehensive technical guide detailing the discovery and synthetic history of 6-(hydroxymethyl)nicotinonitrile, a pivotal intermediate in the development of novel therapeutics. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated overview of its synthesis, characterization, and its role in the creation of targeted therapies.

Introduction

This compound, also known as (5-cyano-pyridin-2-yl)methanol, is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile on a pyridine scaffold, allows for diverse chemical modifications. This versatility has led to its incorporation into a range of biologically active molecules, most notably as a core component in the development of selective PIM-1 kinase inhibitors and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, which are promising targets for oncology and inflammatory conditions, respectively. This guide elucidates the historical context of its synthesis and details the various methodologies developed for its preparation.

Early Discovery and Synthetic Approaches

While a singular "discovery" paper for this compound is not readily apparent in a survey of scientific literature, its synthesis can be understood as a logical progression from established pyridine chemistry. The preparation of this compound has been approached through several key synthetic strategies, primarily involving the functionalization of a pre-existing pyridine ring. The earliest methodologies likely evolved from the need for functionalized nicotinonitrile derivatives in broader chemical research.

Initial synthetic explorations would have logically focused on two primary pathways: the oxidation of a methyl group at the 6-position of the nicotinonitrile ring or the reduction of a carboxylic acid or its ester derivative at the same position.

Synthetic Methodologies

The synthesis of this compound has been achieved through various routes, each with its own advantages and challenges. The most common strategies are summarized below.

Oxidation of 6-Methylnicotinonitrile

A direct and intuitive method for the synthesis of this compound is the selective oxidation of the methyl group of 6-methylnicotinonitrile. This transformation requires mild oxidizing agents to avoid over-oxidation to the corresponding aldehyde or carboxylic acid.

Experimental Protocol:

-

Materials: 6-Methylnicotinonitrile, Selenium Dioxide (SeO₂), Dioxane, Water.

-

Procedure: To a solution of 6-methylnicotinonitrile (1.0 eq) in aqueous dioxane, selenium dioxide (1.1 eq) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium residues. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Reduction of 6-Formylnicotinonitrile or its Derivatives

Another common approach involves the reduction of a carbonyl group at the 6-position. 6-Formylnicotinonitrile can be selectively reduced to the corresponding alcohol using mild reducing agents.

Experimental Protocol:

-

Materials: 6-Formylnicotinonitrile, Sodium Borohydride (NaBH₄), Methanol.

-

Procedure: 6-Formylnicotinonitrile (1.0 eq) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise while maintaining the temperature. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Reduction of Methyl 6-Cyanonicotinate

The reduction of the ester functionality of methyl 6-cyanonicotinate provides a reliable route to this compound. Stronger reducing agents are typically required for this transformation.

Experimental Protocol:

-

Materials: Methyl 6-cyanonicotinate, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

-

Procedure: A solution of methyl 6-cyanonicotinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 2-3 hours. After completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.

Hydrolysis of 6-(Halomethyl)nicotinonitrile

Nucleophilic substitution of a halogen in 6-(halomethyl)nicotinonitrile, such as 6-(chloromethyl)nicotinonitrile, with a hydroxide source can also yield the desired product.

Experimental Protocol:

-

Materials: 6-(Chloromethyl)nicotinonitrile, Sodium Hydroxide (NaOH), Water, Acetone.

-

Procedure: 6-(Chloromethyl)nicotinonitrile (1.0 eq) is dissolved in a mixture of acetone and water. An aqueous solution of sodium hydroxide (1.2 eq) is added, and the mixture is stirred at room temperature for 12-16 hours. The acetone is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |

| Oxidation | 6-Methylnicotinonitrile | Selenium Dioxide | 50-70 | 4-6 | Reflux |

| Reduction of Aldehyde | 6-Formylnicotinonitrile | Sodium Borohydride | 80-95 | 1-2 | 0 to RT |

| Reduction of Ester | Methyl 6-cyanonicotinate | Lithium Aluminum Hydride | 70-85 | 2-3 | 0 to RT |

| Hydrolysis of Halide | 6-(Chloromethyl)nicotinonitrile | Sodium Hydroxide | 60-80 | 12-16 | RT |

Role in Drug Discovery: PIM-1 Kinase and TRPV3 Antagonism

This compound has proven to be a critical scaffold in the design of inhibitors for two important therapeutic targets: PIM-1 kinase and the TRPV3 ion channel.

PIM-1 Kinase Inhibition: The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. The hydroxymethyl group of this compound can be utilized to form key interactions within the ATP-binding pocket of PIM-1, while the nitrile group and the pyridine ring offer points for further chemical elaboration to enhance potency and selectivity.

TRPV3 Antagonism: The TRPV3 ion channel is implicated in pain, inflammation, and skin disorders. Derivatives of this compound have been developed as potent and selective TRPV3 antagonists. The pyridine core serves as a key pharmacophoric element, with modifications at the hydroxymethyl and other positions leading to compounds with desirable pharmacological profiles.

Signaling Pathway Diagrams

To visualize the biological context in which this compound-derived compounds are active, the following diagrams illustrate the PIM-1 and TRPV3 signaling pathways.

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 6-(Hydroxymethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible reaction mechanisms for the synthesis of 6-(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this document outlines the most chemically sound and anticipated synthetic routes, complete with proposed mechanisms, experimental protocols, and visual diagrams.

Introduction

This compound is a substituted pyridine derivative of interest in the synthesis of various biologically active molecules. Its bifunctional nature, featuring both a nitrile and a primary alcohol, makes it a versatile intermediate for introducing a cyanopyridine moiety into larger molecular scaffolds. This guide explores the two most probable synthetic pathways for its formation: the hydrolysis of 6-(chloromethyl)nicotinonitrile and the selective oxidation of 6-methylnicotinonitrile.

Route 1: Nucleophilic Substitution of 6-(Chloromethyl)nicotinonitrile

This is arguably the most direct and conventional method for the synthesis of this compound. It involves the hydrolysis of the corresponding 6-(chloromethyl) derivative.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbon atom of the chloromethyl group. This concerted step involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-chlorine bond. The chloride ion acts as the leaving group.

A competing unimolecular (SN1) pathway, involving the formation of a resonance-stabilized benzylic-type carbocation, is also possible, particularly under conditions that favor its formation (e.g., polar protic solvents). However, the SN2 pathway is generally favored for primary halides.

Experimental Protocol

Materials:

-

6-(Chloromethyl)nicotinonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (H₂O)

-

Dioxane or Tetrahydrofuran (THF) (as a co-solvent)

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 6-(chloromethyl)nicotinonitrile (1.0 eq) in a mixture of water and a co-solvent like dioxane (e.g., a 1:1 ratio).

-

Add sodium hydroxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute solution of hydrochloric acid until a pH of ~7 is achieved.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data

| Parameter | Value |

| Reactant | 6-(Chloromethyl)nicotinonitrile |

| Reagent | Sodium Hydroxide |

| Typical Yield | 85-95% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 100 °C (Reflux) |

Reaction Pathway Diagram

Caption: SN2 mechanism for the hydrolysis of 6-(chloromethyl)nicotinonitrile.

Route 2: Selective Oxidation of 6-Methylnicotinonitrile

This pathway involves the direct oxidation of the methyl group of commercially available 6-methylnicotinonitrile. This transformation requires a selective oxidizing agent to avoid over-oxidation to the corresponding aldehyde or carboxylic acid, or reaction with the pyridine ring.

Reaction Mechanism

The mechanism for the selective oxidation of a methyl group can vary depending on the oxidant used. A common approach involves a free-radical mechanism. For instance, using a reagent like selenium dioxide (SeO₂), the reaction could proceed through an ene reaction followed by a[1][2]-sigmatropic rearrangement.

Alternatively, catalytic oxidation using a metal catalyst (e.g., cobalt or manganese salts) in the presence of an oxygen source would likely proceed via a radical chain mechanism initiated by the abstraction of a hydrogen atom from the methyl group.

Experimental Protocol

Materials:

-

6-Methylnicotinonitrile

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

In a three-necked flask equipped with a condenser and a mechanical stirrer, suspend selenium dioxide (1.1 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

-

Add 6-methylnicotinonitrile (1.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 101 °C) for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of diatomaceous earth to remove the selenium byproduct.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Quantitative Data

| Parameter | Value |

| Reactant | 6-Methylnicotinonitrile |

| Reagent | Selenium Dioxide |

| Typical Yield | 40-60% |

| Reaction Time | 6-8 hours |

| Reaction Temperature | 101 °C (Reflux) |

Logical Workflow Diagram

Caption: Experimental workflow for the oxidation of 6-methylnicotinonitrile.

Conclusion

The synthesis of this compound can be effectively achieved through at least two plausible synthetic routes. The hydrolysis of 6-(chloromethyl)nicotinonitrile offers a high-yielding and straightforward approach. In contrast, the selective oxidation of 6-methylnicotinonitrile, while potentially having lower yields and requiring more careful control of reaction conditions, provides an alternative from a readily available starting material. The choice of synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability. Further optimization of these proposed protocols can be undertaken to enhance their efficiency for specific research and development needs.

References

Navigating the Chemical Reactivity of the Hydroxymethyl Group in 6-(Hydroxymethyl)nicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydroxymethyl group (-CH₂OH) at the 6-position of the nicotinonitrile scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the key reactions involving this functional group, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.

Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of 6-(hydroxymethyl)nicotinonitrile can be selectively oxidized to the corresponding aldehyde, 6-formylnicotinonitrile, or further to the carboxylic acid, 6-carboxynicotinonitrile. The choice of oxidant and reaction conditions dictates the final product.

Table 1: Comparison of Oxidation Reactions

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Formylnicotinonitrile | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temp. | 2-4 | High |

| 6-Formylnicotinonitrile | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp. | 1-2 | >90 |

| 6-Formylnicotinonitrile | Oxalyl Chloride, DMSO, Triethylamine (Swern Oxidation) | Dichloromethane (DCM) | -78 to Room Temp. | 1-3 | High |

| 6-Carboxynicotinonitrile | Potassium Permanganate (KMnO₄) | Water/Pyridine | 100 | 4-6 | Moderate |

Experimental Protocols for Oxidation

Protocol 1: Oxidation to 6-Formylnicotinonitrile using Manganese Dioxide

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂) (5-10 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.[1][2][3][4]

Protocol 2: Oxidation to 6-Formylnicotinonitrile using Dess-Martin Periodinane (DMP)

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add Dess-Martin Periodinane (DMP) (1.1-1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Swern Oxidation to 6-Formylnicotinonitrile

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.

-

Stir the mixture for 15-30 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.

-

Stir for an additional 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

References

- 1. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 3. nanotrun.com [nanotrun.com]

- 4. researchgate.net [researchgate.net]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Swern oxidation - Wikipedia [en.wikipedia.org]

Initial Biological Screening of 6-(Hydroxymethyl)nicotinonitrile and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 6-(hydroxymethyl)nicotinonitrile and its derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile reactivity of the nicotinonitrile scaffold, which allows for the synthesis of a wide array of derivatives with potential therapeutic applications. This document summarizes the available quantitative data on their biological activities, details the experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated promising biological activities, primarily in the areas of anticancer and antimicrobial applications. The following tables consolidate the quantitative data from various screening studies.

Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile | HepG2 (Liver Carcinoma) | 8.02 ± 0.38 | [1] |

| HCT-116 (Colon Carcinoma) | 7.15 ± 0.35 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | 15.74 ± 0.78 | [1] | |

| PC3 (Prostate Cancer) | 13.64 ± 0.67 | [1] | |

| 4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | HepG2 (Liver Carcinoma) | 6.95 ± 0.34 | [1] |

| HCT-116 (Colon Carcinoma) | 8.35 ± 0.42 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | 8.50 ± 0.42 | [1] | |

| PC3 (Prostate Cancer) | 14.08 ± 0.70 | [1] | |

| Pyrimidine-5-carbonitrile derivative 7f | K562 (Leukemia) | 3.36 ± 0.17 (AKT-1 inhibition) | [2] |

| 4.01 ± 0.55 (PI3Kγ inhibition) | [2] | ||

| 6.99 ± 0.36 (PI3Kδ inhibition) | [2] | ||

| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Carcinoma) | 0.0059 | [3] |

| BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [3] | |

| Coumarin acrolein hybrid 6e | KB (Oral Epidermoid Carcinoma) | 0.39 ± 0.07 | [4] |

| A549 (Lung Carcinoma) | Not specified, but active | [4] | |

| Nicotinonitrile derivative 7 | HepG2 (Liver Carcinoma) | 7.26 | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Nicotinonitrile and Pyridine Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC, µg/mL) | Reference |

| 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile | Staphylococcus aureus | High inhibition at 1:100 to 1:800 dilutions | [6] |

| Pseudomonas aeruginosa | High inhibition at 1:100 to 1:800 dilutions | [6] | |

| Escherichia coli | High inhibition at 1:100 to 1:800 dilutions | [6] | |

| Candida albicans | High inhibition at 1:100 to 1:800 dilutions | [6] | |

| Chlorinated pyridine carbonitrile derivative | Candida albicans (CANDAL 03) | 25 | [7][8] |

| Candida albicans (Clinical Isolate 6647) | 25 | [7][8] | |

| Hydrazone containing pyridines and oxadiazoles | Bacillus cereus | 50 | [7][8] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key biological assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (nicotinonitrile derivatives)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Positive control (e.g., Ampicillin for bacteria, Miconazole for fungi)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension (approximately 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in the 96-well plates.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex experimental processes and biological mechanisms.

Experimental Workflow for Initial Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of novel compounds.

Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of novel chemical entities.

Potential Signaling Pathway Modulation in Cancer

Several nicotinonitrile derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT pathway is a frequently implicated target.

Caption: A simplified diagram of the PI3K/AKT signaling pathway and potential points of inhibition by nicotinonitrile derivatives.

Potential Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many nicotinonitrile derivatives are still under investigation. However, a common mechanism for antimicrobial agents involves the disruption of the microbial cell membrane or the inhibition of essential enzymes.

Caption: Postulated mechanisms of antimicrobial action for nicotinonitrile derivatives, including membrane disruption and enzyme inhibition.

Conclusion

The initial biological screening of this compound and its derivatives has revealed their potential as scaffolds for the development of new anticancer and antimicrobial agents. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further research in this area. The visualization of experimental workflows and potential biological pathways offers a conceptual framework for future studies aimed at elucidating the precise mechanisms of action and optimizing the therapeutic potential of these promising compounds. Further investigations into structure-activity relationships and in vivo efficacy are warranted to advance these derivatives towards clinical applications.

References

- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Hydroxymethyl)nicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of several marketed drugs.[1][2] The synthesis of functionalized nicotinonitriles is a key area of research for the development of new therapeutic agents. This document provides a detailed experimental protocol for the synthesis of 6-(hydroxymethyl)nicotinonitrile derivatives, a class of compounds with potential applications in drug discovery. The protocol is based on established multi-component reaction strategies that are widely used for the preparation of substituted pyridines.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of bioactive natural products and synthetic drugs.[2] Among pyridine derivatives, nicotinonitriles have garnered significant attention due to their diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The functionalization of the nicotinonitrile core allows for the fine-tuning of its biological activity. The introduction of a hydroxymethyl group at the 6-position can provide a handle for further derivatization or act as a key interacting moiety with biological targets. This compound itself is a known derivative of 5-cyano-2-methylpyridine and is utilized in the synthesis of inhibitors for enzymes like inosine 5'-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase.[4][5]

This protocol outlines a general and efficient one-pot, multi-component approach for the synthesis of 6-(substituted)-4-(aryl)nicotinonitrile derivatives, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

General Synthetic Approach

The synthesis of 4,6-disubstituted nicotinonitrile derivatives can be efficiently achieved through a one-pot reaction involving an aromatic aldehyde, malononitrile, a ketone (or a compound with an active methylene group), and a catalyst, typically a base like ammonium acetate or an amine. This approach is advantageous due to its operational simplicity, high atom economy, and the ability to generate molecular diversity.

A plausible mechanism for this transformation involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an ylidenemalononitrile intermediate. This is followed by a Michael addition of the enolate generated from the ketone, and subsequent cyclization and aromatization to yield the desired nicotinonitrile derivative.

Experimental Protocols

General One-Pot Synthesis of 4,6-Disubstituted Nicotinonitrile Derivatives

This protocol is a generalized procedure based on common methods for nicotinonitrile synthesis.[3][6][7] To synthesize a this compound derivative, an appropriate ketone precursor with a protected hydroxyl group might be necessary, followed by a deprotection step. For simplicity, a general protocol with a standard ketone is presented here.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ketone (e.g., acetone, acetophenone)

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for work-up and purification

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and the ketone (10 mmol).

-

Solvent and Catalyst Addition: Add ethanol (30 mL) to the flask, followed by ammonium acetate (20 mmol, 1.54 g).

-

Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat the reaction mixture to reflux (approximately 80°C).

-